molecular formula C21H18N2O3S B11590595 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isochromene-3-carboxamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B11590595
M. Wt: 378.4 g/mol
InChI Key: YLJCVGDEEVRVMM-UHFFFAOYSA-N
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Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isochromene-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiophene and isochromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and isochromene carboxylic acids. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isochromene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and isochromene derivatives, such as:

Uniqueness

What sets N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isochromene-3-carboxamide apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxoisochromene-3-carboxamide

InChI

InChI=1S/C21H18N2O3S/c1-2-12-7-8-15-16(11-22)20(27-18(15)9-12)23-19(24)17-10-13-5-3-4-6-14(13)21(25)26-17/h3-6,10,12H,2,7-9H2,1H3,(H,23,24)

InChI Key

YLJCVGDEEVRVMM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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